molecular formula C9H6F3NO B017178 3-(Trifluoromethoxy)phenylacetonitrile CAS No. 108307-56-8

3-(Trifluoromethoxy)phenylacetonitrile

Cat. No. B017178
CAS RN: 108307-56-8
M. Wt: 201.14 g/mol
InChI Key: WZLPHJZVNJXHPV-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenylacetonitrile is a compound with the molecular formula C9H6F3NO and a molecular weight of 201.1452 . It is characterized by its trifluoromethoxy and acetonitrile functional groups .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-(Trifluoromethoxy)phenylacetonitrile is InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)phenylacetonitrile has a predicted boiling point of 224.2±35.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its refractive index is 1.448 . It should be stored in a sealed container in a dry, cool, and well-ventilated place .

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . However, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . “3-(Trifluoromethoxy)phenylacetonitrile” can be used as a reagent in trifluoromethoxylation reactions .

Synthesis of CF3O-Containing Compounds

The synthesis of CF3O-containing compounds is a less developed area of fluorine chemistry . The use of “3-(Trifluoromethoxy)phenylacetonitrile” can contribute to the development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties .

Pharmaceutical Drugs

Pharmaceutical drugs featuring trifluoromethoxy substituent constitute less than 1.5% of the respective fluorine-containing marketed compounds . The use of “3-(Trifluoromethoxy)phenylacetonitrile” can potentially increase this percentage by facilitating the synthesis of new drugs with unique properties .

Agrochemicals

Similar to pharmaceutical drugs, agrochemicals featuring trifluoromethoxy substituent constitute less than 2.5% of the respective fluorine-containing marketed compounds . “3-(Trifluoromethoxy)phenylacetonitrile” can be used to synthesize new agrochemicals with unique properties .

Fluorine Chemistry

Fluorine chemistry is currently one of the most exciting areas of research, contributing to the modernization of materials, agriculture, and healthcare industries . The use of “3-(Trifluoromethoxy)phenylacetonitrile” can contribute to the advancement of fluorine methodology .

Oxidative O-Trifluoromethylation

Silver-mediated oxidative O-trifluoromethylation with nucleophilic TMSCF3 found application for aliphatic alcohols . “3-(Trifluoromethoxy)phenylacetonitrile” can potentially be used in this application .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenylacetonitrile is not specified in the sources I found. Its applications in various chemical processes suggest that it could have diverse mechanisms of action depending on the context .

Safety and Hazards

3-(Trifluoromethoxy)phenylacetonitrile is considered hazardous. It has hazard statements H301-H312-H315-H319-H332, indicating toxicity if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Personal protective equipment/face protection should be worn when handling this compound .

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLPHJZVNJXHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333746
Record name 3-(Trifluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)phenylacetonitrile

CAS RN

108307-56-8
Record name 3-(Trifluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethoxy)phenyl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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